2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide
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Overview
Description
2-({4-ETHYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a cyclopropyl group, and an isobutylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ETHYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene. The final step involves the attachment of the isobutylacetamide moiety through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({4-ETHYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({4-ETHYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({4-ETHYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ETHYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOLE-3-THIOL
- 2-CHLORO-4-METHOXY-5-METHYLPHENYL)-N-[(1S)-2-CYCLOPROPYL-1-(3-FLUORO-4-METHYLPHENYL)ETHYL]-5-METHYL-N-PROP-2-YNYL-1,3-THIAZOL-2-AMINE
Uniqueness
2-({4-ETHYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, cyclopropyl group, and isobutylacetamide moiety contribute to its versatility and potential for diverse applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and innovations.
Properties
Molecular Formula |
C20H28N4OS |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C20H28N4OS/c1-5-24-19(17-10-16(17)15-8-6-14(4)7-9-15)22-23-20(24)26-12-18(25)21-11-13(2)3/h6-9,13,16-17H,5,10-12H2,1-4H3,(H,21,25) |
InChI Key |
YJAOWMCCPAKIKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC(C)C)C2CC2C3=CC=C(C=C3)C |
Origin of Product |
United States |
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